molecular formula C19H16N2O2S B480460 N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-4-methoxybenzamide CAS No. 361160-47-6

N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-4-methoxybenzamide

Cat. No.: B480460
CAS No.: 361160-47-6
M. Wt: 336.4g/mol
InChI Key: WRKZPQSNGRUOSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-4-methoxybenzamide is a heterocyclic compound featuring a naphthothiazole core fused with a dihydro ring system and substituted with a 4-methoxybenzamide group. Its molecular formula is C₂₁H₁₆N₂O₂S, with a molecular weight of 376.43 g/mol. The compound’s structure combines aromaticity from the naphthalene moiety with the electron-donating methoxy group, which influences its physicochemical and biological properties.

Properties

IUPAC Name

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S/c1-23-14-9-6-13(7-10-14)18(22)21-19-20-17-15-5-3-2-4-12(15)8-11-16(17)24-19/h2-7,9-10H,8,11H2,1H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRKZPQSNGRUOSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-4-methoxybenzamide typically involves a multi-step process. One common method includes the condensation of 2-aminothiophenol with 2-bromo-1-tetralone to form the naphthothiazole core. This intermediate is then reacted with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-4-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed:

Scientific Research Applications

N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-4-methoxybenzamide has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to the active sites of enzymes, thereby inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to altered cellular functions. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating kinase and protease activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Differences: 4-Benzoyl Analogs

The compound 4-Benzoyl-N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)benzamide (C₂₅H₁₈N₂O₂S, MW 410.49 g/mol) shares the naphthothiazole backbone but substitutes the methoxy group with a benzoyl moiety. Key differences include:

  • Solubility : The bulkier benzoyl substituent reduces aqueous solubility compared to the methoxy analog.
  • Spectral Signatures : IR spectra of benzoyl derivatives show C=O stretching at 1663–1682 cm⁻¹ and C=S vibrations at 1243–1258 cm⁻¹ , whereas methoxy-substituted compounds exhibit similar C=O bands but distinct NH stretching at 3150–3319 cm⁻¹ .
Table 1: Substituent Comparison
Compound Substituent Molecular Weight (g/mol) Key IR Bands (cm⁻¹)
Target Compound 4-Methoxybenzamide 376.43 C=O: ~1660–1680; NH: 3150–3319
4-Benzoyl Analogue 4-Benzoylbenzamide 410.49 C=O: 1663–1682; C=S: 1243–1258

Heterocyclic Core Modifications: Triazole and Thiadiazole Derivatives

Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (e.g., compounds [7–9] in ) replace the naphthothiazole core with a triazole-thione system. Critical distinctions include:

  • Tautomerism : Triazole-thiones exist in equilibrium with thiol tautomers, while the naphthothiazole core remains rigid.
  • Synthetic Routes : Triazoles are synthesized via cyclization of hydrazinecarbothioamides under basic conditions (8% NaOH), contrasting with the Friedel-Crafts or nucleophilic substitution pathways used for naphthothiazoles .
  • Biological Activity : Sulfonyl and difluorophenyl substituents in triazoles enhance antimicrobial activity, whereas methoxy-substituted naphthothiazoles may prioritize kinase inhibition .

Halogenated Derivatives: Bromo/Chloro Substituted Analogs

Halogenated analogs such as 5-bromo-3'-(4-chlorophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione (CAS 6477-75-4) introduce halogen atoms at strategic positions. Key comparisons:

  • Polarity : Halogens (Br, Cl) increase molecular polarity and metabolic stability compared to methoxy groups.
  • Crystallography : Halogenated compounds are more amenable to single-crystal X-ray diffraction studies using tools like SHELX or SIR97, as seen in structural refinements of related molecules .

Research Findings and Data

Spectral and Structural Insights

  • IR Spectroscopy : Methoxybenzamide derivatives exhibit NH stretching (3150–3319 cm⁻¹), while triazole-thiones lack C=O bands but show C=S vibrations (1247–1255 cm⁻¹) .
  • NMR Data : For benzoyl analogs, ¹H-NMR typically shows aromatic protons as multiplet signals at δ 7.2–8.1 ppm, whereas methoxy groups resonate as singlets near δ 3.8 ppm .

Biological Activity

N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-4-methoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C19H18N2O2S
  • Molecular Weight : 342.42 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Recent studies have demonstrated that derivatives of thiazole compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines.

Compound Cell Line IC50 (µM) Mechanism of Action
This compoundA-549 (Lung)0.02 - 0.08Induction of apoptosis
Similar Thiazole DerivativeMCF7 (Breast)0.04Inhibition of cell proliferation

These findings indicate a promising potential for this compound in cancer therapy.

Antiviral Activity

In addition to its anticancer effects, this compound has shown antiviral properties. A related study on benzamide derivatives indicated broad-spectrum antiviral effects against Hepatitis B Virus (HBV) by enhancing intracellular levels of APOBEC3G (A3G), a known inhibitor of HBV replication.

Compound Virus Type IC50 (µM) Selectivity Index (SI)
IMB-0523 (Benzamide Derivative)HBV (Wild-type)1.9958
IMB-0523 (Benzamide Derivative)HBV (Drug-resistant)3.3052

This suggests that modifications to the thiazole structure can enhance antiviral efficacy against resistant strains.

The mechanisms underlying the biological activities of this compound include:

  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells.
  • Inhibition of Viral Replication : By increasing A3G levels within host cells, it inhibits HBV replication effectively.
  • Radical Scavenging Activity : Similar compounds have shown DPPH radical-scavenging activity which may contribute to their overall biological effects.

Study 1: Anticancer Efficacy

A study published in PubMed highlighted the synthesis and evaluation of thiazole derivatives against A-549 and MCF7 cell lines. The results indicated that specific modifications to the thiazole structure significantly enhanced anticancer potency.

Study 2: Antiviral Screening

Research focused on benzamide derivatives demonstrated that compounds like IMB-0523 exhibited potent anti-HBV activity in vitro and in vivo. The study emphasized the importance of structural variations in enhancing therapeutic efficacy against viral infections.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.